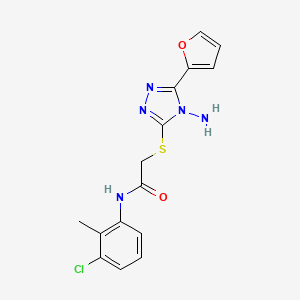
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H14ClN5O2S and its molecular weight is 363.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationship (SAR), and potential therapeutic applications of this compound.
Synthesis and Characterization
The synthesis of this compound typically involves the alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol) with various acetamides. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Antiexudative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiexudative activity . In a study utilizing a formalin-induced edema model in rats, several synthesized compounds showed promising results. Out of 21 tested derivatives, 15 exhibited anti-exudative properties, with some surpassing the efficacy of the reference drug sodium diclofenac .
| Compound | Antiexudative Activity | Reference Drug Comparison |
|---|---|---|
| Compound 1 | Moderate | Sodium Diclofenac |
| Compound 2 | High | Sodium Diclofenac |
| Compound 3 | Low | Sodium Diclofenac |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. The compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives displayed varying degrees of antimicrobial efficacy against standard strains like Staphylococcus aureus and Escherichia coli. The introduction of specific alkyl groups significantly enhanced activity against these pathogens .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Sensitive strain |
| Escherichia coli | 1.0 µg/mL | Moderate sensitivity |
| Pseudomonas aeruginosa | 2.0 µg/mL | Lower sensitivity |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the molecular structure significantly affect biological activity. For example:
- The presence of electron-donating groups at specific positions on the phenyl ring enhances antimicrobial activity.
- The introduction of alkyl substituents on the sulfur atom can lead to increased potency against certain bacterial strains .
Case Studies
Several studies have focused on evaluating the biological activities of triazole derivatives:
- Antiinflammatory Effects : A study demonstrated that certain derivatives reduced inflammation in animal models, supporting their potential use as anti-inflammatory agents .
- Anticancer Properties : Some triazole-containing compounds have exhibited cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer drugs .
特性
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-9-10(16)4-2-5-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-6-3-7-23-12/h2-7H,8,17H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLBCSGAWBBHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














